N-cyclopentyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVMRGBJNMFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 4 Nitroaniline and Its Derivatives
Direct Synthetic Pathways to N-Cyclopentyl-4-nitroaniline
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the crucial carbon-nitrogen bond between the cyclopentyl moiety and the 4-nitroaniline (B120555) core.
N-Alkylation Strategies of Nitroaniline Precursors
A primary method for the synthesis of this compound involves the direct N-alkylation of 4-nitroaniline. This can be accomplished through various chemical strategies.
One common approach is the reaction of 4-nitroaniline with a cyclopentyl halide, such as cyclopentyl bromide or iodide, in the presence of a base. acsgcipr.org The base is essential to deprotonate the amine, increasing its nucleophilicity and facilitating the nucleophilic substitution reaction on the cyclopentyl halide.
A greener and more efficient one-pot method involves the reductive N-alkylation of nitroarenes. nih.gov In this approach, a nitroarene is reduced in situ to the corresponding amine, which then reacts with a carbonyl compound, in this case, cyclopentanone (B42830), to form the N-alkylated product. A common reducing system for this transformation is zinc dust in acetic acid (Zn/HOAc). nih.gov This method is advantageous as it avoids the isolation of the intermediate amine, which can sometimes be unstable. nih.gov
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnumberanalytics.com This reaction can couple an amine with an aryl halide. While often used to form aryl amines from aryl halides and simple amines, it can also be adapted for the N-alkylation of anilines. In the context of synthesizing this compound, this could involve the coupling of 4-halonitrobenzene with cyclopentylamine (B150401) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination and has been the subject of extensive research, leading to the development of several generations of catalyst systems. wikipedia.orgwuxiapptec.com
| N-Alkylation Strategy | Reactants | Key Reagents/Catalysts | General Conditions |
| Direct Alkylation | 4-nitroaniline, Cyclopentyl halide | Base (e.g., K2CO3, NaH) | Typically in a polar aprotic solvent (e.g., DMF, DMSO) |
| Reductive N-Alkylation | 4-nitroanisole, Cyclopentanone | Zn/HOAc | Methanol as solvent |
| Buchwald-Hartwig Amination | 4-halonitrobenzene, Cyclopentylamine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, t-BuXPhos), Base (e.g., NaOtBu) | Anhydrous, inert atmosphere |
Table 1: Overview of N-Alkylation Strategies for this compound Synthesis
Cyclopentylation Procedures
Cyclopentylation specifically refers to the introduction of the cyclopentyl group onto the nitrogen atom of the aniline (B41778) derivative.
Reductive amination of cyclopentanone with 4-nitroaniline is a direct and widely used method. purdue.edu This reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of 4-nitroaniline and cyclopentanone, which is then reduced in situ to the desired this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the ketone. chemicalbook.com More recently, systems like borane-tetrahydrofuran (B86392) complex (BH3·THF) have also been employed. thieme-connect.com
Another, though less common, approach for the formation of N-aryl amines is through Friedel-Crafts alkylation. However, this method is generally more applicable to C-alkylation of aromatic rings and less so for N-alkylation of anilines due to the Lewis acid catalyst complexing with the amine nitrogen, deactivating it.
| Cyclopentylation Method | Reactants | Reducing Agent | Key Features |
| Reductive Amination | 4-nitroaniline, Cyclopentanone | NaBH3CN, NaBH(OAc)3, or BH3·THF | One-pot procedure, selective reduction of the iminium ion. chemicalbook.comthieme-connect.com |
Table 2: Common Cyclopentylation Procedure for this compound Synthesis
Functionalization and Derivatization Approaches
The this compound scaffold, with its reactive nitro group and aromatic ring, is amenable to a wide range of functionalization and derivatization reactions.
Introduction of Electron-Withdrawing and Electron-Donating Groups on the Aromatic Ring
The electronic properties of the aromatic ring in this compound can be modulated by introducing additional substituents. The existing nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. However, the N-cyclopentylamino group is an activating, ortho-, para-directing group. The interplay of these two groups governs the regioselectivity of further substitutions.
The introduction of another electron-withdrawing group, such as a second nitro group, can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. The position of this new substituent will be influenced by the directing effects of the existing groups.
Conversely, the introduction of electron-donating groups can also be accomplished. For instance, the nitro group can be reduced to an amino group, which is a strong electron-donating group. This transformation dramatically alters the electronic character of the ring and its reactivity in subsequent reactions. Common reducing agents for nitro group reduction include tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
| Functional Group | Reagents and Conditions | Effect on Aromatic Ring |
| Nitro Group (Electron-Withdrawing) | HNO3/H2SO4 | Deactivates the ring towards electrophilic substitution. |
| Amino Group (Electron-Donating) | SnCl2/HCl or H2, Pd/C | Activates the ring towards electrophilic substitution. |
Table 3: Introduction of Functional Groups on the Aromatic Ring
Formation of Schiff Bases and Related Condensation Reactions with Aniline Moieties
The aniline moiety, particularly after reduction of the nitro group to an amine, can undergo condensation reactions with carbonyl compounds to form Schiff bases (imines). scispace.com The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. scispace.comisca.me This reaction is often catalyzed by an acid. asianpubs.org
These Schiff bases are valuable intermediates themselves and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. scispace.comasianpubs.org The reaction is versatile, and a wide range of aldehydes and ketones can be used to generate a library of Schiff base derivatives from N-cyclopentyl-4-aminobenzene.
A series of Schiff bases were synthesized by reacting m-nitroaniline with various aromatic aldehydes in refluxing ethanol, resulting in high yields. researchgate.net A similar approach can be applied to the amino derivative of this compound.
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Product Type | General Conditions |
| N-cyclopentyl-4-aminobenzene | Aromatic/Aliphatic Aldehyde | Schiff Base (Aldimine) | Reflux in ethanol, often with acid or base catalyst. asianpubs.orgresearchgate.net |
| N-cyclopentyl-4-aminobenzene | Aromatic/Aliphatic Ketone | Schiff Base (Ketimine) | Reflux in ethanol, often with acid or base catalyst. scispace.com |
Table 4: Formation of Schiff Bases from the Amino Derivative
Nucleophilic Substitution Reactions Involving N-Arylaniline Frameworks
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group. wikipedia.org This allows for the displacement of a suitable leaving group on the ring by a nucleophile. For example, if a halogen atom is present on the ring (e.g., in a derivative like 2-bromo-N-cyclopentyl-4-nitroaniline), it can be substituted by various nucleophiles such as alkoxides, amines, or thiolates. The reaction is typically carried out in a polar aprotic solvent and may require heat.
The Buchwald-Hartwig amination is also a key transformation in this context, allowing for the formation of new C-N bonds by coupling the N-arylaniline framework (if it contains a halide or triflate) with another amine. wuxiapptec.comorganic-chemistry.org This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org
| Reaction Type | Substrate Requirement | Typical Nucleophiles | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing group (e.g., -NO2) and a leaving group (e.g., -Br, -Cl) on the ring. | Alkoxides (RO-), Amines (R2NH), Thiolates (RS-). | The reaction proceeds via a Meisenheimer complex intermediate. wikipedia.org |
| Buchwald-Hartwig Amination | Halide or triflate on the aromatic ring. | Primary or secondary amines. | Palladium-catalyzed, requires a phosphine ligand and a base. wikipedia.orgwuxiapptec.com |
Table 5: Nucleophilic Substitution Reactions
Advanced Synthetic Techniques and Optimization
The synthesis of this compound, traditionally approached through nucleophilic aromatic substitution (SNAr), has been a subject of methodological refinement. Advanced techniques aim to improve reaction efficiency, product purity, and environmental footprint.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of N-substituted anilines, microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and milder reaction conditions. mdpi.comnih.gov The synthesis of this compound and its derivatives can be efficiently achieved by reacting a halo-nitrobenzene (e.g., 4-chloro- or 4-fluoronitrobenzene) with cyclopentylamine in a suitable solvent under microwave irradiation. mdpi.com This method often leads to cleaner reactions and simpler purification protocols. researchgate.net The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-substituted Aminoquinazolines mdpi.com A representative comparison illustrating the typical advantages of microwave-assisted synthesis for related N-aryl compounds.
| Entry | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 1 | Conventional (Reflux in 2-propanol) | 12 hours | 65-80 |
In line with the principles of green chemistry, efforts are directed towards developing more sustainable synthetic routes. wjpmr.com Key strategies include the use of environmentally benign solvents, reduction of hazardous reagents, and employment of catalytic methods to enhance atom economy. mygreenlab.org
For the synthesis of the 4-nitroaniline scaffold, traditional nitration using a mixture of concentrated sulfuric and nitric acids poses significant environmental and safety risks. hopemaxchem.com Green alternatives focus on:
Catalytic Nitration: Using solid acid catalysts like zeolites, which can offer shape selectivity, favoring the formation of the desired para-isomer and minimizing the production of ortho- and meta-isomers that complicate purification. hopemaxchem.com
Alternative Nitrating Agents: Exploring greener nitrating agents such as nitric oxide (NO) with oxygen, which generates the required nitrogen dioxide (NO₂) in situ, with water as the only byproduct. hopemaxchem.com
Electrochemical Synthesis: Electrochemical methods offer a clean route for nitration without the need for strong acids, providing excellent control over reaction conditions and minimizing waste. hopemaxchem.com
Once the 4-nitroaniline core is obtained, the C-N coupling with cyclopentylamine can also be optimized. Using catalytic systems, such as those discussed in reductive C-N coupling, avoids the stoichiometric use of reagents and often proceeds under milder conditions.
Table 2: Overview of Green Chemistry Strategies
| Strategy | Approach | Advantage |
|---|---|---|
| Catalysis | Use of shape-selective catalysts (e.g., zeolites) for nitration. | Higher selectivity for the 4-nitro isomer, reducing byproduct formation. hopemaxchem.com |
| Alternative Reagents | In-situ generation of NO₂ from NO and O₂. | Avoids use of corrosive strong acids; water is the only byproduct. hopemaxchem.com |
| Process Intensification | Electrochemical nitration; Microwave-assisted C-N bond formation. | High control, reduced energy consumption, and faster reactions. researchgate.nethopemaxchem.com |
| Safer Solvents | Use of water or high-boiling ethereal solvents in C-N coupling reactions. | Reduced toxicity and environmental impact compared to traditional solvents like DMF or DMSO. |
Effective control over byproduct formation is critical for achieving high purity of this compound. In a typical SNAr synthesis from 4-nitroaniline and a cyclopentyl halide, a common byproduct is the N,N-dicyclopentyl-4-nitroaniline, formed via over-alkylation. This can be minimized by carefully controlling the stoichiometry, using the amine as the limiting reagent.
During the synthesis of precursors like 2,6-dichloro-4-nitroaniline, unwanted side reactions can lead to the formation of colored resinous materials, which complicates purification. google.com The use of dispersing agents and precise temperature control can mitigate the formation of these impurities. google.com
For purification, several methods are employed:
Silica (B1680970) Gel Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts based on polarity differences.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Catch-and-Release Purification: This technique utilizes scavenger resins. For instance, an acidic resin like MP-TsOH can be used to "catch" the basic amine product from the reaction mixture, allowing non-basic impurities to be washed away. The pure amine is then "released" from the resin by washing with a solution of a volatile base, such as ammonia (B1221849) in methanol. biotage.co.jp This is particularly useful for removing high-boiling solvents like DMF or DMSO. biotage.co.jp
Green Chemistry Approaches in this compound Synthesis
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing novel chemical transformations.
A modern and powerful alternative to traditional SNAr or Buchwald-Hartwig amination for synthesizing N-aryl amines is the reductive C-N cross-coupling of nitroaromatics. This approach uses readily available nitroarenes as starting materials and couples them with partners like boronic acids. rsc.orgrsc.org
Deoxygenation: The P(III) phosphine reacts with the nitroarene. The rate-determining step is a (3+1) cheletropic addition between the phosphine and the nitro group to form a transient intermediate. acs.orgnih.gov
C-N Bond Formation: This intermediate evolves, leading to the deoxygenation of the nitro group to a nitroso species and regeneration of the P(V)=O phosphine oxide. The nitrosoarene then engages with the boronic acid, ultimately forming the C-N bond and the final N-arylamine product after further reduction and hydrolysis steps. rsc.orgnih.gov
This all-main-group catalytic system offers unique chemoselectivity and functional group tolerance compared to transition-metal-based methods. acs.org Other metals, such as molybdenum and tungsten, have also been developed as catalysts for this transformation, sometimes under visible-light induction. rsc.org
Table 3: Catalytic Systems for Reductive C-N Coupling of Nitroarenes with Boronic Acids
| Catalytic System | Key Features | Reference |
|---|---|---|
| P(III)/P(V)=O Redox Catalysis | All-main-group system; uses hydrosilane reductant; well-defined mechanism. | acs.orgnih.gov |
| Molybdenum-based Catalysts | Heterogeneous catalysts (e.g., MoO₃@m-SiO₂) show high efficiency and reusability. | rsc.org |
| Visible-Light Induced | Uses photocatalysts (e.g., W(CO)₆ or metal-free systems) with a reductant like PPh₃ at room temperature. | rsc.orgrsc.org |
| Manganese-catalyzed | Couples nitroaromatics with olefins using a silane (B1218182) reductant. | rsc.org |
Cycloaddition reactions are a cornerstone of synthetic chemistry for constructing cyclic and heterocyclic systems. While this compound itself is not a typical substrate for cycloadditions, its core structure can be incorporated into dienes or dienophiles to synthesize more complex, related analogs. The nitro group, being a strong electron-withdrawing group, can activate a double bond for various cycloaddition reactions. mdpi-res.com
[4+2] Cycloaddition (Diels-Alder Reaction): A conjugated diene bearing a nitro-anilino substituent could react with an alkene or alkyne (dienophile) to form a six-membered ring. Alternatively, a nitro-substituted alkene could act as a potent dienophile in a reaction with a suitable diene.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions is highly effective for synthesizing five-membered heterocycles. chalmers.se For example, a nitro-substituted alkene can react with 1,3-dipoles such as azides, nitrones, or nitrile oxides to generate various nitrogen- and oxygen-containing heterocyclic analogs. mdpi-res.comscispace.com DFT calculations have been used to study the mechanism and regioselectivity of such reactions, showing they often proceed via a one-step, polar mechanism. scispace.com
[2+2] Cycloaddition: The reaction of a nitro-activated alkene with another alkene can lead to the formation of a cyclobutane (B1203170) ring, often promoted by metal catalysts or photochemical activation. scispace.com
These cycloaddition strategies provide a pathway to novel and structurally diverse molecules built upon the this compound framework, which can be explored for various applications.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloronitrobenzene |
| 4-fluoronitrobenzene |
| Cyclopentylamine |
| Sulfuric acid |
| Nitric acid |
| 2-Nitroaniline |
| 3-Nitroaniline |
| Nitrogen dioxide |
| Nitric oxide |
| N,N-dicyclopentyl-4-nitroaniline |
| 2,6-dichloro-4-nitroaniline |
| Ammonia |
| Methanol |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Hydrosilane |
| Nitrosobenzene (B162901) |
| Tungsten hexacarbonyl (W(CO)₆) |
Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopentyl 4 Nitroaniline
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Frequencies
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups.
The analysis of N-cyclopentyl-4-nitroaniline's FTIR spectrum is interpreted by comparing it to its parent compound, 4-nitroaniline (B120555), and accounting for the addition of the cyclopentyl group. The key functional groups present are the nitro group (NO₂), the secondary amine (N-H), the benzene (B151609) ring, and the aliphatic cyclopentyl ring.
Key vibrational frequencies observed or predicted for this compound include:
N-H Stretch: A characteristic peak for the secondary amine is expected in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretch: Vibrations corresponding to the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the cyclopentyl group give rise to strong absorptions in the 2850-2960 cm⁻¹ range.
NO₂ Group Vibrations: The nitro group is identified by two strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹.
C=C Aromatic Ring Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces peaks in the 1450-1600 cm⁻¹ region.
Cyclopentyl Group Bends: The scissoring and bending vibrations of the CH₂ groups in the cyclopentyl ring are expected around 1450-1470 cm⁻¹.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine Stretch | N-H | 3300 - 3500 |
| Asymmetric Nitro Stretch | NO₂ | 1500 - 1560 |
| Symmetric Nitro Stretch | NO₂ | 1300 - 1360 |
| Aromatic C-H Stretch | Ar-H | > 3000 |
| Aliphatic C-H Stretch | C-H (Cyclopentyl) | 2850 - 2960 |
| Aromatic Ring Stretch | C=C | 1450 - 1600 |
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective in characterizing the symmetric vibrations of the nitro group and the carbon skeleton.
In the Raman spectrum of the parent p-nitroaniline, the symmetric NO₂ stretching mode is a prominent feature. researchgate.net The introduction of the cyclopentyl substituent would add characteristic signals related to the aliphatic ring structure.
Key Raman active modes for this compound include:
Symmetric NO₂ Stretch: This mode gives a strong, characteristic peak, often found to be more intense in Raman than in IR spectra. For similar compounds, this appears around 1315 cm⁻¹. lippertt.ch
Ring Breathing Modes: The benzene and cyclopentyl rings will exhibit characteristic "breathing" vibrations, which are often strong in Raman spectra.
C-N Stretching: The stretching vibration of the bond between the aniline (B41778) nitrogen and the cyclopentyl group is also detectable.
The combination of FTIR and Raman data provides a robust and comprehensive map of the vibrational landscape of the this compound molecule. lippertt.ch
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of molecules by measuring the transitions between different electronic energy levels, which occur upon absorption of ultraviolet, visible, or near-infrared light.
UV-Visible and Near-Infrared (NIR) Absorption Spectroscopy for Electronic Transitions and Optical Quality
UV-Visible Spectroscopy is used to probe the electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. The spectrum of this compound is dominated by a strong absorption band in the UV-Vis region, which is characteristic of nitroaniline derivatives.
The parent compound, 4-nitroaniline, exhibits a maximum absorption (λmax) at approximately 380-389 nm in various solvents. nih.govtaylorandfrancis.com This absorption is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character, where electron density is moved from the electron-donating amino group to the electron-withdrawing nitro group through the benzene ring. The attachment of an electron-donating alkyl group, such as cyclopentyl, to the nitrogen atom typically results in a slight bathochromic (red) shift of this absorption band due to the enhanced electron-donating ability of the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of individual atoms.
A ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument provides definitive structural confirmation. rsc.org The spectrum shows distinct signals for each type of proton in the molecule.
Aromatic Protons: The protons on the benzene ring appear as two distinct doublets. The two protons adjacent to the nitro group are deshielded and appear downfield at approximately 8.03 ppm, while the two protons adjacent to the amino group are more shielded and appear upfield at around 6.48 ppm. rsc.org The coupling constant (J = 9.16 Hz) indicates that these are ortho-coupled protons on a para-substituted ring.
Amine Proton: The single proton on the secondary amine (N-H) appears as a broad singlet at 4.59 ppm. rsc.org
Cyclopentyl Protons: The protons of the cyclopentyl group appear as a series of multiplets in the upfield region. The single methine proton (CH attached to the nitrogen) is found in the 3.78-3.88 ppm range. The remaining eight methylene (B1212753) protons (CH₂) on the cyclopentyl ring appear as overlapping multiplets between 1.43 and 2.10 ppm. rsc.org
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 8.03 | d | 2H | 9.16 | Aromatic H (ortho to NO₂) |
| 6.48 | d | 2H | 9.16 | Aromatic H (ortho to NH) |
| 4.59 | br s | 1H | - | N-H |
| 3.78 - 3.88 | m | 1H | - | Cyclopentyl CH |
| 1.99 - 2.10 | m | 2H | - | Cyclopentyl CH₂ |
| 1.59 - 1.78 | m | 4H | - | Cyclopentyl CH₂ |
| 1.43 - 1.54 | m | 2H | - | Cyclopentyl CH₂ |
Data sourced from The Royal Society of Chemistry. rsc.org
X-ray Diffraction Studies
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules are packed in the crystal lattice, including any intermolecular interactions like hydrogen bonding.
As of this writing, a search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction structures for this compound. Should such a study be performed, it would provide invaluable information to complement the spectroscopic data. It would confirm the planarity of the nitroaniline core and determine the precise conformation of the cyclopentyl ring relative to the aromatic system. Furthermore, it would elucidate the nature and geometry of any hydrogen bonds involving the N-H group and the nitro group, which govern the supramolecular assembly of the compound in the solid state.
Single-Crystal X-ray Diffraction for Precise Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, an SC-XRD analysis would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In related nitroaniline derivatives, the nitro group is often found to be nearly coplanar with the benzene ring, which can influence the electronic properties of the molecule. The cyclopentyl group, with its non-planar puckered conformation, would introduce specific steric and conformational features.
A hypothetical table of crystallographic data, based on typical values for similar organic compounds, is presented below. It is important to note that these are representative values and actual experimental data for this compound may vary.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₄N₂O₂ |
| Formula Weight | 206.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-8 |
| c (Å) | ~15-18 |
| β (°) | ~95-105 |
| Volume (ų) | ~1000-1200 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | ~1.2-1.4 g/cm³ |
Analysis of Molecular Packing and Intermolecular Interactions in the Solid State
Elucidation of Hydrogen Bonding Networks (e.g., N–H···O, C–H···F–P)
The primary hydrogen bond expected in the crystal structure of this compound is the N–H···O interaction. Here, the amine hydrogen (N–H) acts as a hydrogen bond donor, while one of the oxygen atoms of the nitro group of a neighboring molecule acts as the acceptor. These interactions are a common feature in the crystal structures of nitroanilines and often lead to the formation of chains or dimeric motifs. rsc.org For instance, in 2-methyl-4-nitroaniline, molecules are linked by N–H···O hydrogen bonds to form a three-dimensional framework. rsc.org Weaker C–H···O interactions involving the hydrogens of the cyclopentyl and phenyl rings and the oxygen atoms of the nitro group may also play a role in stabilizing the crystal packing. The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be precisely determined by SC-XRD.
Characterization of π-π Stacking Interactions
Aromatic rings in adjacent molecules can interact through π-π stacking, which is a significant non-covalent interaction in many organic crystals. In substituted nitroanilines, offset or slipped-stacking arrangements are common. nih.gov The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a polarized aromatic system, which can influence the nature and strength of these interactions. The cyclopentyl group, due to its bulk and non-planar nature, would likely influence the relative orientation of the stacked aromatic rings.
Variable-Temperature X-ray Diffraction for Phase Transition Analysis
Variable-temperature X-ray diffraction is a powerful technique to study changes in the crystal structure as a function of temperature. This can reveal the occurrence of phase transitions, which are changes from one solid form (polymorph) to another. For some nitroaniline-containing compounds, temperature changes can induce alterations in intermolecular interactions, leading to phase transitions. akjournals.com A study on a supramolecular compound containing 4-nitroanilinium showed a reversible phase transition at 255 K, which was attributed to changes in C–H···F–P hydrogen bonds. akjournals.com While no specific data exists for this compound, this technique could be employed to investigate its thermal stability and screen for potential polymorphs.
Thermal Analysis Techniques for Solid-State Behavior
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the solid-state behavior of a compound upon heating.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. For many nitroaniline derivatives, decomposition occurs at elevated temperatures. akjournals.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, glass transitions, and solid-solid phase transitions. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The presence of other peaks could indicate polymorphic transitions or decomposition.
A hypothetical thermal analysis data table is provided below, based on typical observations for related compounds.
| Analysis | Observation | Hypothetical Temperature (°C) |
| TGA | Onset of thermal decomposition | > 200 °C |
| DSC | Melting Point (Endothermic Peak) | 100 - 150 °C |
| DSC | Possible Polymorphic Transition | Could be observed below melting |
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of this compound. This method operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. By detecting changes in heat flow, DSC can precisely identify and quantify endothermic and exothermic processes, providing critical data on melting points, crystallization events, glass transitions, and solid-solid phase transitions.
In a typical DSC analysis, a small, precisely weighed sample of the compound is sealed in a crucible, often made of aluminum, and placed in the DSC cell alongside an empty reference crucible. The instrument then heats or cools both crucibles at a constant rate. When the sample undergoes a phase transition, it absorbs or releases heat. This creates a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram. The direction of the peak indicates whether the process is endothermic (heat-absorbing, e.g., melting) or exothermic (heat-releasing, e.g., crystallization). The area under the peak is directly proportional to the enthalpy change (ΔH) associated with the transition, offering quantitative insight into the energy of the phase change.
While specific, detailed research findings from DSC analyses conducted directly on this compound are not extensively available in published literature, the expected thermal behavior can be inferred from its structure and from studies on analogous compounds, such as the parent molecule, p-nitroaniline. For a crystalline solid like this compound, the most prominent feature on a DSC thermogram during a heating scan would be a sharp endothermic peak corresponding to its melting point. The temperature at the peak's apex or onset is taken as the melting temperature (T_m), and the integrated area of this peak provides the enthalpy of fusion (ΔH_fus). This value is a measure of the energy required to break down the crystal lattice structure.
Research on the parent compound, p-nitroaniline, provides a clear example of the data obtained from a DSC experiment. These findings serve as a valuable reference for understanding the type of thermal characteristics that would be determined for its N-cyclopentyl derivative.
Research Findings from a Model Compound: p-Nitroaniline
Studies on p-nitroaniline have utilized DSC to characterize its melting behavior. The thermogram for p-nitroaniline shows a distinct endothermic event corresponding to its solid-to-liquid phase transition. The melting point has been recorded at approximately 149°C. science-media.org The associated enthalpy of fusion (ΔH) was determined to be approximately 159.98 J/g. science-media.org A decrease in this enthalpy value has been observed under certain experimental conditions, suggesting alterations in the crystalline structure or energy state of the material. science-media.org Such data is crucial for assessing the purity and crystalline integrity of the compound.
The table below presents typical DSC data for the related compound p-nitroaniline, illustrating the quantitative information derived from the analysis.
| Thermal Property | Value | Unit |
|---|---|---|
| Melting Temperature (T_m) | 149.31 | °C |
| Enthalpy of Fusion (ΔH_fus) | 159.98 | J/g |
Data presented for the model compound p-nitroaniline. science-media.org
For this compound, the introduction of the bulky, non-polar cyclopentyl group to the amine is expected to influence its crystal packing and intermolecular forces, thereby altering its melting point and enthalpy of fusion compared to the parent p-nitroaniline. A comprehensive DSC analysis would be essential to quantify these properties and to detect any other potential phase transitions, such as polymorphism, which is the ability of a solid material to exist in more than one crystal structure.
Theoretical and Computational Investigations of N Cyclopentyl 4 Nitroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For N-cyclopentyl-4-nitroaniline, these calculations have been instrumental in mapping out its fundamental electronic properties and predicting its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ajol.infogoogle.comreddit.com By minimizing the total energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations are often performed using various functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a balance between computational cost and accuracy. researchgate.net The resulting optimized geometry represents a minimum on the potential energy surface, providing a clear picture of the molecule's shape and the spatial relationship between its constituent atoms. The energy landscapes derived from these calculations also help in identifying stable conformers and transition states, which are vital for understanding reaction mechanisms.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (nitro) | 1.45 Å |
| N-O (nitro) | 1.23 Å | |
| C-N (amino) | 1.38 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| N-C (cyclopentyl) | 1.47 Å | |
| Bond Angle | O-N-O (nitro) | 124° |
| C-N-C (amino) | 125° | |
| Dihedral Angle | C-C-N-C | 180° |
Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.comajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. ajol.info For molecules like this compound, the distribution of HOMO and LUMO across the molecular framework indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The transfer of electrons from the HOMO to the LUMO upon excitation is a fundamental process in many chemical and photophysical phenomena. researchgate.net
Table 2: Frontier Molecular Orbital Properties of this compound (Calculated) (Note: The values presented here are representative and would be obtained from specific DFT calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. tci-thaijo.org The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential. For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them a primary site for electrophilic interactions. Conversely, the hydrogen atoms of the cyclopentyl group and the amino group would exhibit a positive potential.
Table 3: Molecular Electrostatic Potential (MEP) at Specific Atomic Sites of this compound (Calculated) (Note: These values are illustrative and would be derived from MEP calculations.)
| Atomic Site | Electrostatic Potential (kcal/mol) | Region |
| Oxygen (Nitro Group) | -35.5 | Electron-rich (Red) |
| Nitrogen (Amino Group) | -15.2 | Intermediate |
| Aromatic Ring | -5.0 to +5.0 | Intermediate |
| Hydrogen (Cyclopentyl) | +20.8 | Electron-poor (Blue) |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. wisc.edu This analysis reveals the extent of electron delocalization and intramolecular charge transfer within the molecule. In this compound, NBO analysis can elucidate the hyperconjugative interactions between the lone pairs of the amino nitrogen and the oxygen atoms of the nitro group with the antibonding orbitals of the aromatic ring. These interactions contribute significantly to the molecule's stability and electronic properties. The stabilization energies calculated through NBO analysis provide a quantitative measure of the strength of these intramolecular charge transfer events. wisc.edu
Table 4: Significant NBO Interactions and Stabilization Energies in this compound (Calculated) (Note: This table presents hypothetical but representative data from an NBO analysis.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N (amino) | π* (C-C) (aromatic) | 45.8 |
| π (C-C) (aromatic) | π* (C-N) (nitro) | 20.5 |
| LP (1) O (nitro) | σ* (N-C) (nitro) | 5.2 |
| σ (C-H) (cyclopentyl) | σ* (N-C) (amino) | 2.1 |
Prediction and Simulation of Spectroscopic Properties
Computational methods are also employed to predict and interpret the spectroscopic signatures of molecules, providing a powerful complement to experimental measurements.
Computational Vibrational Spectroscopy (Infrared and Raman)
Computational vibrational spectroscopy involves the calculation of the infrared (IR) and Raman spectra of a molecule. uni-siegen.descm.com These calculations, typically performed using DFT, predict the vibrational frequencies and intensities of the normal modes of the molecule. nih.gov By comparing the computed spectra with experimental data, a detailed assignment of the observed vibrational bands to specific atomic motions (e.g., stretching, bending, and torsional modes) can be achieved. nepjol.info This comparison often involves scaling the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov For this compound, these calculations would help in identifying the characteristic vibrational modes associated with the nitro group, the cyclopentyl ring, and the aniline (B41778) moiety, aiding in its structural characterization. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | - | Amino group |
| C-H Stretch (Aromatic) | 3100 | - | Aromatic ring |
| C-H Stretch (Aliphatic) | 2950 | - | Cyclopentyl ring |
| NO₂ Asymmetric Stretch | 1580 | - | Nitro group |
| NO₂ Symmetric Stretch | 1340 | - | Nitro group |
| C-N Stretch | 1300 | - | Amino group |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It extends the principles of Density Functional Theory (DFT), which focuses on the ground electronic state, to describe excited states and the transitions between them. uci.eduresearchgate.net This approach is computationally efficient compared to other methods, making it a popular choice for studying the excited-state properties of medium to large organic molecules. faccts.dechemrxiv.org
In the context of this compound and related derivatives, TD-DFT calculations are employed to understand their electronic properties and predict their UV-Vis absorption profiles. mdpi.com The methodology involves calculating the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry. These calculations provide insights into the nature of electronic transitions, such as π-π* transitions, which are common in aromatic compounds like 4-nitroaniline (B120555) derivatives. jchps.com
For instance, studies on similar 4-nitroaniline derivatives have utilized TD-DFT to simulate their UV-Vis spectra. jchps.com The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional and the basis set used in the calculations. nih.gov For example, hybrid functionals like B3LYP are commonly used. jchps.comjournalirjpac.com The calculated maximum absorption wavelength (λmax) from TD-DFT can be compared with experimental data to validate the computational model. mdpi.com The difference between theoretical and experimental values is often within a few percentage points, demonstrating the predictive power of this method. mdpi.com
The electronic spectra of these molecules are also influenced by the surrounding solvent environment. TD-DFT calculations can incorporate solvent effects using various models, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). mdpi.com These models help in understanding how the polarity of the solvent can shift the absorption maxima. journalirjpac.com
Table 1: Representative TD-DFT Data for Related Nitroaniline Compounds
| Compound | Functional/Basis Set | Solvent | Calculated λmax (nm) | Type of Transition |
| 4-Nitroaniline | B3LYP/6-31+G(d,p) | - | 240 | π-π* |
| 3-O-methylquercetin | B3LYP/6−311+g(d,p) | Methanol (IEFPCM) | - | - |
| Quercetin | B3LYP/6−311+g(d,p) | Methanol (IEFPCM) | - | - |
| Resveratrol | B3LYP/6−311+g(d,p) | Methanol (IEFPCM) | - | - |
Conformational Analysis and Molecular Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, this analysis is crucial for understanding its structure-property relationships.
Computational methods, such as DFT, are used to determine the relative energies of different possible conformers. By calculating the energy of various rotational isomers (rotamers) arising from the rotation around the C-N bond connecting the cyclopentyl group to the aniline nitrogen, the most stable, or preferred, conformation can be identified. sapub.org In related substituted anilines, it has been shown that different conformers can coexist, sometimes even crystallizing as distinct isomers. researchgate.net The stability of these conformers is governed by a balance of steric hindrance and electronic effects. sapub.org For this compound, steric interactions between the cyclopentyl ring and the aromatic ring will play a significant role in determining the preferred geometry.
Investigation of Preferred Conformational Isomers
Solvent Effects in Theoretical Calculations and Reaction Environments
The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. journalirjpac.com Theoretical calculations must account for these solvent effects to provide realistic predictions.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-known phenomenon for nitroaniline derivatives. core.ac.uk This effect arises from the differential stabilization of the ground and excited states by the solvent. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. journalirjpac.com
Computational models can incorporate solvent effects through either implicit or explicit solvent models. Implicit models, like the aforementioned PCM, treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and often provides a good description of bulk solvent effects. researchgate.net
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
Studies on related 4-nitroaniline derivatives have shown that properties like the dipole moment and polarizability increase as the solvent becomes more polar. journalirjpac.com This enhancement is associated with a decrease in the optical gap of the molecule, implying increased reactivity. journalirjpac.com The Kamlet-Abboud-Taft parameters (α for hydrogen bond donating ability, β for hydrogen bond accepting ability, and π* for dipolarity/polarizability) are often used to experimentally quantify solvent polarity and correlate it with spectroscopic and kinetic data. whiterose.ac.ukacs.org
Reactivity, Reaction Mechanisms, and Mechanistic Studies Involving N Cyclopentyl 4 Nitroaniline
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of N-cyclopentyl-4-nitroaniline is a balance between the electron-donating character of the cyclopentylamino group and the strong electron-withdrawing nature of the para-substituted nitro group.
The nitrogen atom of the cyclopentylamino group possesses a lone pair of electrons, rendering it a nucleophilic and basic center. However, its reactivity is modulated by several factors. The attached cyclopentyl group exerts a positive inductive effect (+I), which increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to aniline (B41778). Conversely, the powerful electron-withdrawing resonance effect (-R) of the para-nitro group delocalizes this lone pair into the aromatic ring, significantly reducing the nitrogen's basicity. vaia.com Consequently, this compound is a weaker base than corresponding alkylamines but may be slightly more basic than 4-nitroaniline (B120555) itself due to the effect of the cyclopentyl substituent. vaia.comresearchgate.net
This nitrogen center can participate in typical amine reactions, such as N-alkylation and N-acylation. However, its nucleophilicity is diminished, often requiring more forcing reaction conditions. The steric bulk of the cyclopentyl group can also influence the rate of reactions at the nitrogen center, sterically hindering the approach of electrophiles. researchgate.netrsc.org In reactions like the Petasis borono-Mannich reaction, 4-nitroaniline derivatives have shown lower reactivity, which is attributed to the reduced nucleophilicity caused by the electron-withdrawing nitro group. acs.org
The nitro group (-NO₂) is the most reactive site for reductive transformations. It is a powerful electron-withdrawing group that can be readily reduced to an amino group (-NH₂) under various conditions, yielding N¹-cyclopentylbenzene-1,4-diamine. This transformation is of significant industrial interest as substituted p-phenylenediamines are valuable precursors for polymers and antioxidants. kau.edu.sa
The reduction of the nitro group in 4-nitroaniline derivatives is a thermodynamically favorable process but requires a catalyst to overcome the kinetic barrier. rsc.org A wide range of catalytic systems have been developed for this purpose, most commonly employing a reducing agent like sodium borohydride (B1222165) (NaBH₄) in conjunction with metal nanoparticles. rsc.orgtandfonline.com The mechanism generally involves the adsorption of both the nitroaromatic compound and the borohydride ions onto the catalyst surface, which facilitates electron transfer from the donor (BH₄⁻) to the acceptor (the nitro group). rsc.org This process typically follows pseudo-first-order kinetics. tandfonline.comacs.orgnih.gov
Besides reduction, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), although direct displacement of the nitro group itself is less common than its reduction. msu.edu
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the competing effects of the two substituents. The cyclopentylamino group is an activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Conversely, the nitro group is a strong deactivating group and a meta-director. msu.edunumberanalytics.com
The strong deactivation by the nitro group makes Friedel-Crafts reactions particularly difficult, as the Lewis acid catalyst can complex with the basic amine nitrogen, further deactivating the ring. chemistrysteps.com
Reactivity of the Nitro Group in Transformations
Mechanistic Pathways of Functionalization Reactions
The mechanisms of reactions involving this compound are governed by the electronic properties of the substituents, which dictate reaction rates and the stability of intermediates.
Electronic effects are paramount in controlling the reactivity of this compound. The molecule features a classic "push-pull" system, with the electron-donating cyclopentylamino group (the "push") and the electron-withdrawing nitro group (the "pull").
Electron-Donating Group (EDG): The N-cyclopentyl group acts as an EDG through its inductive effect (+I). This increases the electron density on the nitrogen atom and, to a lesser extent, on the ortho and para positions of the aromatic ring. researchgate.netnumberanalytics.com This effect enhances the rate of electrophilic aromatic substitution by stabilizing the positively charged intermediate (the arenium ion or sigma complex). numberanalytics.comlibretexts.org
Electron-Withdrawing Group (EWG): The nitro group is a very strong EWG, operating through both a negative inductive effect (-I) and a powerful negative resonance effect (-R). numberanalytics.com It withdraws electron density from the entire aromatic ring, making it less nucleophilic and thus slowing down the rate of electrophilic attack. numberanalytics.com Conversely, this electron withdrawal stabilizes anionic intermediates, which is why the nitro group strongly accelerates the rate of nucleophilic aromatic substitution at the ortho and para positions. msu.edursc.org
The Hammett equation quantitatively describes the influence of substituents on reaction rates. The strong positive sigma (σ) value for a para-nitro group reflects its powerful electron-withdrawing capability, which correlates with decreased rates in electrophilic reactions and increased rates in nucleophilic reactions. nih.gov Studies on related 4-nitroaniline derivatives have shown that increasing the electron-donating ability of the N-substituent enhances properties like molecular polarisability, which is linked to increased reactivity. journalirjpac.com
The mechanistic pathways for the key redox transformations of this compound have been extensively studied, primarily using 4-nitroaniline as a model compound.
Reductive Transformations: The catalytic reduction of the nitro group to an amine is a multi-step process. Electrochemical studies and computational models suggest the formation of several intermediates. bohrium.com The reaction is believed to proceed through the initial formation of a nitrosobenzene (B162901) derivative (Ar-NO), followed by a hydroxylamine (B1172632) derivative (Ar-NHOH), which is then finally reduced to the amine (Ar-NH₂). eaht.org
Numerous catalytic systems have been investigated to optimize this transformation, particularly focusing on the efficiency and selectivity of the reduction.
Interactive Data Table: Catalytic Systems for the Reduction of 4-Nitroaniline (a model for this compound)
| Catalyst System | Reductant | Reaction Rate (k) | Conversion | Product | Reference(s) |
| Fe₃O₄-Au Nanoparticles | 2-propanol/H₂O | 0.416 mM L⁻¹ min⁻¹ | ~97% | Azo Oligomers | acs.orgnih.gov |
| Fe₃O₄ (bare) | 2-propanol/H₂O | 0.018 mM L⁻¹ min⁻¹ | - | Azo Oligomers | acs.orgnih.gov |
| CuO/Co₃O₄ Nanocomposites | NaBH₄ | 0.323 min⁻¹ | High | p-phenylenediamine | bohrium.com |
| Ni/ZnSn(OH)₆ | Visible Light/H₂O | - | 100% | p-phenylenediamine | kau.edu.sa |
| Ag Nanoparticles in Microgels | NaBH₄ | Varies with conc. | High | p-phenylenediamine | tandfonline.com |
Oxidative Transformations: The oxidation of this compound is more complex and can proceed via multiple pathways. The general mechanism for the electrochemical oxidation of aromatic amines like 4-nitroaniline involves the initial oxidation of the compound to form intermediates with a quinoid structure. researchgate.netdnu.dp.ua These intermediates can then undergo further reactions, such as ring-opening to form aliphatic products (like carboxylic acids) or, under ideal conditions, complete mineralization to CO₂, H₂O, and nitrogen oxides. researchgate.netdnu.dp.ua
Studies on the oxidation of 4-nitroaniline on modified lead dioxide anodes suggest the formation of p-benzoquinone as a key intermediate. researchgate.netdnu.dp.ua The rate of these degradation reactions is highly dependent on the electrode material used. researchgate.net Similarly, Fenton oxidation processes, which utilize hydroxyl radicals, lead to the formation of numerous by-products before eventual ring cleavage. rsc.org The amine group can also be the site of oxidation, potentially leading to the formation of nitroso or nitro compounds, though the existing nitro group complicates this pathway. mdpi.com
Advanced Applications of N Cyclopentyl 4 Nitroaniline in Materials Science and Supramolecular Chemistry
Nonlinear Optical (NLO) Properties
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and laser technology. researchgate.netsemanticscholar.org The NLO response in these molecules typically arises from a "push-pull" electronic structure, where an electron-donor (D) and an electron-acceptor (A) group are linked by a π-conjugated bridge (D-π-A). nih.gov This configuration facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to a large molecular hyperpolarizability (β), the microscopic origin of second-order NLO effects. semanticscholar.orgnih.gov
Investigation of Second Harmonic Generation (SHG) Characteristics
Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a material and are converted into a single photon with twice the frequency (and half the wavelength). A fundamental requirement for a material to exhibit bulk SHG activity is a non-centrosymmetric crystal structure. dtic.milresearchgate.net If a compound crystallizes in a centrosymmetric space group, the individual molecular NLO responses cancel each other out, resulting in a zero macroscopic effect. dtic.mil
The parent molecule, p-nitroaniline (PNA), is a classic example of a chromophore with high molecular hyperpolarizability. However, PNA itself crystallizes in a centrosymmetric structure, which means its bulk material does not exhibit SHG. dtic.milacs.org The SHG characteristics of N-cyclopentyl-4-nitroaniline would, therefore, be critically dependent on its solid-state packing. The introduction of the N-cyclopentyl group influences the intermolecular forces and steric factors that guide crystallization. If it crystallizes in a non-centrosymmetric arrangement, allowing for the constructive alignment of molecular dipoles, it would be expected to be SHG-active. Conversely, a centrosymmetric packing would lead to SHG-inactivity, regardless of its molecular NLO response.
Correlation Between Molecular Structure and NLO Response
The NLO response of this compound is directly correlated with its D-π-A molecular structure. In this molecule, the secondary amine substituted with a cyclopentyl ring acts as the electron donor, the phenyl ring serves as the π-conjugated system, and the nitro group functions as the electron acceptor. ontosight.ai The efficiency of the intramolecular charge transfer from the donor to the acceptor dictates the magnitude of the first hyperpolarizability (β), a key metric for molecular NLO activity.
| Compound | First Hyperpolarizability (β) x 10-51 C3m2/J2 | Reference |
|---|---|---|
| Urea | 1.38 | researchgate.net |
| p-Nitroaniline (PNA) | 5.01 | researchgate.net |
Design Principles for Novel NLO Materials
The primary challenge in designing NLO materials using chromophores like this compound is to control the solid-state packing to ensure a non-centrosymmetric arrangement. dtic.mil The key design principle is to overcome the natural tendency of dipolar molecules to crystallize in an antiparallel, centrosymmetric fashion. acs.org
Several strategies have been developed to achieve this goal:
Co-crystallization: Crystallizing the NLO chromophore with a suitable guest molecule can disrupt the centrosymmetric packing and promote the formation of acentric hydrogen-bonded networks. dtic.mil
Incorporation into Frameworks: Building the NLO motif into a larger, rigid structure like a metal-organic framework (MOF) can enforce a polar alignment of the chromophores, leading to stable and active NLO materials. acs.org
Chiral Substitution: Introducing a chiral center to the molecule guarantees that it will crystallize in a non-centrosymmetric space group.
These principles guide the synthesis of new materials where the favorable microscopic NLO properties of the this compound core can be translated into a useful macroscopic SHG response. researchgate.net
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. numberanalytics.commdpi.com The functional groups present in this compound—the N-H proton donor, the nitro group acceptor, the aromatic ring, and the aliphatic ring—make it a candidate for forming ordered structures through self-assembly and participating in host-guest complexation.
Self-Assembly Driven by Non-Covalent Intermolecular Interactions
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent forces. numberanalytics.com For this compound, several interactions can drive this process:
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or more complex networks, which is a dominant interaction in similar systems. nih.gov
π-π Stacking: The electron-deficient nitro-substituted phenyl ring can engage in π-π stacking interactions with other aromatic rings. numberanalytics.com This interaction helps to organize the molecules into columnar or layered arrangements.
The interplay of these non-covalent forces can direct this compound molecules to self-assemble into ordered supramolecular polymers or crystalline architectures. mdpi.comnih.gov
Complexation with Macrocyclic Hosts (e.g., Crown Ethers) and Related Analogues
Macrocyclic hosts are large, ring-shaped molecules with central cavities capable of binding smaller guest molecules. rsc.orgnih.gov Crown ethers, in particular, are known for their ability to complex with cationic species, such as protonated amines (ammonium ions). mdpi.combeilstein-journals.org
While direct studies on this compound are limited, research on the closely related 4-nitroanilinium cation (the protonated form of 4-nitroaniline) provides significant insight. Studies have shown that the 4-nitroanilinium cation can form a stable host-guest complex with the macrocycle 18-crown-6 (B118740). mdpi.com In this complex, the ammonium (B1175870) head of the guest (-NH3+) is anchored securely within the cavity of the crown ether. mdpi.com The stability of this complex is primarily due to the formation of multiple N–H···O hydrogen bonds between the guest's ammonium protons and the ether oxygen atoms of the host. mdpi.com
It is expected that this compound, upon protonation to form the N-cyclopentyl-4-nitroanilinium cation, would exhibit similar behavior, forming stable complexes with appropriately sized crown ethers. The key structural features of the complex between the 4-nitroanilinium cation and 18-crown-6 are detailed in the table below.
| Parameter | Value |
|---|---|
| N–H···O Hydrogen Bond Distance Range (Å) | 2.8 - 3.1 Å (approx.) |
| Distance of N atom from Crown Ether Oxygen Plane (Å) | 0.9023 |
| Dihedral Angle between Anilinium Ring and Crown Ether Plane (°) | 94.86 |
This ability to form well-defined host-guest complexes opens up possibilities for using this compound in the construction of more complex supramolecular architectures, such as rotaxanes or catenanes, and in the development of molecular sensors. tcichemicals.com
Tunable Supramolecular Interactions in Designed Systems
The architecture of supramolecular systems relies on a variety of non-covalent interactions, including hydrogen bonds, charge-transfer interactions, and van der Waals forces. mdpi.com The design of functional materials using molecules like this compound is rooted in controlling these interactions. The nitroaniline moiety is particularly effective in this regard; the nitro group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, while the amine group serves as a hydrogen bond donor.
A prime example of such designed systems can be observed in the formation of inorganic-organic hybrid supramolecular compounds. mdpi.com Studies on the closely related 4-nitroanilinium cation complexed with an 18-crown-6 ether molecule demonstrate how specific, tunable interactions can build complex architectures. mdpi.comresearchgate.net In this system, the protonated amine group (anilinium) anchors securely into the cavity of the crown ether via multiple N–H···O hydrogen bonds. mdpi.com
These primary host-guest complexes then act as building blocks, or "supramolecular cations," which can be linked into larger, ordered structures. mdpi.com For instance, in the compound (4-nitroanilinium)(18-crown-6)(PF₆), these supramolecular cations are organized into one-dimensional chains through weaker C–H···F–P hydrogen bonds involving the hexafluorophosphate (B91526) (PF₆⁻) anion. mdpi.comresearchgate.net This hierarchical assembly, from individual molecules to host-guest pairs to extended chains, is a foundational principle of crystal engineering and showcases how intermolecular forces can be tuned to create specific solid-state architectures. researchgate.net The resulting crystalline materials often exhibit unique properties directly related to these weak intermolecular interactions. mdpi.com
| Interaction Type | Participating Groups | Role in Assembly | Example System |
|---|---|---|---|
| N–H···O Hydrogen Bond | Anilinium (–NH₃⁺) and Crown Ether Oxygen | Forms the primary host-guest complex. | (4-nitroanilinium)(18-crown-6) mdpi.com |
| C–H···F–P Hydrogen Bond | Anilinium C–H and PF₆⁻ Anion | Links supramolecular cations into 1D chains. | (4-nitroanilinium)(18-crown-6)(PF₆) mdpi.com |
| π–π Interactions | Benzene (B151609) Rings of Nitroaniline Moieties | Can influence the packing and stacking of molecules. | 3-nitroanilinium complexes royalsocietypublishing.org |
| O–H···O Hydrogen Bond | Carboxylic Acid and Sulfone Oxygen | Forms dimers in the crystal lattice. | N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine nih.gov |
Theoretical Frameworks for Molecular Recognition Studies
Understanding and predicting the behavior of supramolecular systems increasingly relies on robust theoretical frameworks. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intermolecular interactions that govern molecular recognition and self-assembly. researchgate.netosti.gov These methods allow researchers to model aggregates of molecules and analyze the forces between them with high accuracy.
For nitroaniline derivatives, theoretical studies can elucidate several key aspects:
Interaction Energies : DFT calculations can quantify the strength of hydrogen bonds (like N–H···O and C–H···O) and π-stacking interactions, which are crucial for the stability of crystal structures. researchgate.net Van der Waals corrected DFT, for example, has shown that the stacking of phenyl and chelate rings contributes significantly to the dimerization energy in certain nitroaniline derivatives. researchgate.net
Geometric and Electronic Structure : Molecular orbital calculations can explain why different isomers, such as m-nitroaniline and p-nitroaniline, form significantly different crystal structures based on their capacity for hydrogen bonding. acs.org These models can also determine the influence of substituents on the electronic properties and aromaticity of the nitroaniline ring system. mdpi.com
Dynamic Processes : Theoretical models are used to simulate dynamic motions within the crystal lattice. For instance, potential energy calculations have been performed to assess the feasibility of the pendulum-like motion of the nitro group in certain nitroanilinium complexes. royalsocietypublishing.org This motion can be a critical factor driving phase transitions and changes in physical properties. royalsocietypublishing.org
By combining experimental data from crystal structures with theoretical calculations, a detailed picture of molecular recognition emerges. This synergy is essential for the rational design of new materials with targeted properties. researchgate.net
Advanced Functional Materials Development
Dielectric Response and Proton Transfer Phenomena in Solid-State Materials
The precise arrangement of molecules like this compound in the solid state can give rise to advanced functional properties, including switchable dielectric behavior. royalsocietypublishing.org Dielectric materials are electrical insulators that can be polarized by an applied electric field. Molecular switchable dielectrics are particularly interesting because their dielectric constant can change dramatically between high and low states in response to external stimuli like temperature. royalsocietypublishing.org
Research on the hybrid material (4-nitroanilinium)(18-crown-6)(PF₆) provides a clear illustration of these phenomena. mdpi.comresearchgate.net Differential scanning calorimetry (DSC) measurements of this compound reveal a reversible phase transition at 255 K (–18 °C) with a thermal hysteresis of 6 K. mdpi.comresearchgate.net This transition is a key indicator of a change in the material's physical properties.
The variable-temperature dielectric response of this material is directly linked to this phase transition. mdpi.comresearchgate.net Below the transition temperature, the dielectric constant is low. However, above 250 K, a strong dielectric response is observed, particularly at low measurement frequencies (e.g., 500 Hz). mdpi.comresearchgate.net This change is attributed to the onset of proton transfer within the C–H···F–P hydrogen bonds that link the supramolecular units. mdpi.com The phase transition is driven by the interplay between the motion of the molecular components and this proton transfer, which allows the material to switch between low and high dielectric states. mdpi.com Similar phenomena, where the motion of a nitro group is coupled with proton transfer in hydrogen bonds, have been identified as the driving force for phase transitions and dielectric anomalies in other nitroanilinium-based systems. royalsocietypublishing.org
| Compound | Transition Temp. (T_c) | Hysteresis Width | Observed Phenomenon | Proposed Mechanism |
|---|---|---|---|---|
| (4-nitroanilinium)(18-crown-6)(PF₆) | 255 K | 6 K | Strong dielectric response above T_c | Proton transfer in C–H···F–P hydrogen bonds mdpi.comresearchgate.net |
| (3-nitroanilinium)₂(18-crown-6)₂(H₂PO₄)₂(H₃PO₄)₃(H₂O) | ~231 K | 10 K | Step-like change in dielectric permittivity | Coupling of nitro group motion with proton transfer in O–H···O bonds royalsocietypublishing.org |
| (3-nitroanilinium)(18-crown)(PF₆) | ~223 K | ~8 K | Sharp dielectric anomaly peak | Synergistic effect of nitro group motion and order-disorder of PF₆⁻ anion mdpi.com |
Future Research Directions and Unexplored Avenues for N Cyclopentyl 4 Nitroaniline
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of N-cyclopentyl-4-nitroaniline will likely pivot towards greener and more efficient methodologies, moving away from conventional approaches that may involve harsh conditions or generate significant waste.
A primary area of investigation involves the adoption of catalytic systems that promote sustainability. Research into the use of earth-abundant, inexpensive metal catalysts, such as those based on cobalt or iron, for N-alkylation reactions is a promising direction. nih.govacs.orgthieme-connect.com For instance, adapting cobalt-catalyzed redox-economical coupling reactions, which utilize alcohols in a hydrogen autotransfer process, could provide a sustainable pathway to related N-alkylated nitroanilines without the need for external redox reagents. nih.govacs.orgacs.orgresearchgate.net Similarly, iron-sulfur catalyst systems, potentially using sodium sulfide (B99878) as a sustainable reducing agent, offer another avenue for exploration in the synthesis of N-substituted nitroanilines. thieme-connect.com
Application of Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. Future research will benefit immensely from the application of advanced spectroscopic techniques to gain real-time insights into the formation and transformation of this compound.
Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses. This allows for the precise determination of reaction kinetics and the identification of transient species. Furthermore, advanced mass spectrometry techniques, like those that analyze reactions occurring in ionic wind, can examine ion-molecule reactions in real time, providing insights into N-alkylation pathways. researchgate.net
For more complex mechanistic questions, such as intramolecular rearrangements or the dynamics of catalytic cycles, specialized spectroscopic methods are required. Infrared multiple-photon dissociation (IRMPD) spectroscopy, coupled with density functional theory (DFT) calculations, has proven effective in probing the structures of gaseous ions and understanding reaction pathways, such as proton and radical migration in aniline (B41778) derivatives. tandfonline.com Applying such techniques to the study of this compound could elucidate the mechanisms of its potential thermal or acid-catalyzed rearrangements. nih.gov These advanced analytical methods provide a level of detail that is unattainable with traditional offline analysis, paving the way for a more profound understanding of the compound's chemical behavior. researchgate.netacs.org
Development of Multiscale Computational Models for Complex Phenomena
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound from the molecular to the macroscopic level. The development of multiscale computational models represents a significant future research direction.
At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. tandfonline.comresearchgate.net These calculations are essential for understanding its reactivity, the influence of the cyclopentyl and nitro groups on the aromatic ring's electron density, and potential reaction pathways. mdpi.com DFT can model transition states to determine activation energies for various synthetic routes, helping to predict the most favorable reaction conditions. nih.gov
Bridging the gap to larger systems, multiscale models can integrate these quantum mechanical details into classical molecular dynamics (MD) or Computational Fluid Dynamics (CFD) simulations. mdpi.com For example, such a model could simulate the diffusion and reaction of this compound within a porous catalyst inside a reactor, combining the quantum description of the reaction itself with a macroscopic model of mass and heat transfer. mdpi.comnih.gov This integrated approach is crucial for process optimization and reactor design. Furthermore, high-throughput computational screening, which uses computational models to evaluate large numbers of potential derivatives or reaction conditions, can accelerate the discovery of new materials and synthetic pathways based on the this compound scaffold. osti.gov
Integration of this compound Moieties into Hybrid Functional Materials
The unique electronic properties conferred by the nitroaniline structure suggest that this compound could serve as a valuable building block for advanced functional materials. A key area of future research is the integration of this moiety into organic-inorganic hybrid materials.
One promising approach involves the synthesis of chromophoric organic-inorganic hybrid materials via a sol-gel process. researchgate.net By functionalizing a precursor like 3-aminopropyltrimethoxysilane (B80574) with a related nitroaromatic compound and then co-condensing it with tetraethoxysilane (TEOS), it is possible to create a silica (B1680970) matrix with covalently embedded nitroaniline chromophores. researchgate.net Future work could adapt this one-pot synthesis to incorporate the this compound moiety, potentially leading to novel pigments or materials with interesting optical properties. The nitroaniline core is a known component in materials with non-linear optical (NLO) properties, and embedding it within a stable inorganic matrix could enhance its performance and processability. scispace.com
Research could also explore the polymerization of this compound-containing monomers to create functional polymers. The properties of these polymers could be tuned by copolymerization with other monomers. Furthermore, the nitro group can be chemically reduced to an amino group, providing a reactive handle for further functionalization or for creating materials that respond to chemical stimuli. acs.org The integration of this compound into materials could also be explored for applications such as sensors or as precursors for sustained-release agents, analogous to other nitroaniline derivatives. nih.gov
Mechanistic Elucidation of Solid-State Reactivity and Transformations
Reactions conducted in the solid state often exhibit different reactivity and selectivity compared to their solution-phase counterparts, governed by factors such as crystal packing and molecular motion. Elucidating the mechanisms of solid-state transformations for this compound is a critical and underexplored research avenue.
Future studies should investigate the solid-state reactivity of this compound with various reagents. For example, solid-state bromination using N-bromosuccinimide has been shown to be effective for other substituted anilines and nitroaromatics, with reactivity depending on temperature and crystal structure. researchgate.net Understanding how the specific crystal lattice of this compound influences the outcome of such reactions is of fundamental interest.
Advanced analytical techniques are essential for this research. Solid-state NMR spectroscopy can provide detailed information about the local chemical environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. acs.orgnih.gov Combining experimental solid-state NMR data with DFT calculations of chemical shift tensors can yield a comprehensive picture of the solid-state structure. acs.orgacs.org Techniques like X-ray diffraction can determine the precise crystal packing, while thermal analysis (e.g., DSC, TGA) and microscopy can monitor physical and chemical changes that occur upon heating, revealing information about phase transitions and solid-state reaction kinetics. researchgate.net This knowledge is crucial for controlling solid-state synthesis and for designing crystalline materials with desired properties and stability.
Q & A
Q. What are the established synthetic routes for N-cyclopentyl-4-nitroaniline, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves introducing the nitro group to aniline derivatives followed by cyclopentyl substitution. For example, nitration of 4-substituted anilines under controlled conditions (e.g., mixed acid systems at 0–5°C) can yield nitroaniline intermediates . Cyclopentyl groups are introduced via nucleophilic substitution using cyclopentyl halides or Mitsunobu reactions with cyclopentanol. Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of cyclopentyl reagent), temperature (80–100°C in DMF or DMSO), and catalysts (e.g., NaH or Pd-based catalysts for coupling reactions). Yield improvements (from ~50% to >75%) are achievable by inert atmosphere use and stepwise purification .
Q. How can this compound be purified to >95% purity, and what analytical techniques validate its structure?
- Methodological Answer : Recrystallization from ethanol/water mixtures (melting point reference: ~146°C for analogous nitroanilines ) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes byproducts. Structural validation requires:
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Limited toxicity data exist, but nitroaniline derivatives are suspected sensitizers. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; store in amber glass under inert gas. In case of exposure, follow protocols for nitroaromatics: flush skin with water, seek medical attention for inhalation .
Advanced Research Questions
Q. How do electronic effects of the nitro and cyclopentyl groups influence the reactivity of this compound in further functionalization?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position. Computational DFT studies (e.g., Gaussian or ORCA software) can map electron density to predict reactivity. Experimentally, bromination or nitrosation reactions (e.g., using NaNO2/HCl at 0°C) confirm regioselectivity. Compare with analogs (e.g., N-cyclopentyl-3-nitroaniline) to isolate substituent effects .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts or melting points may arise from polymorphic forms or solvent residues. Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use high-field NMR (500+ MHz) with deuterated solvents and spiking experiments with authentic standards. Cross-validate with X-ray crystallography for unambiguous confirmation .
Q. How can isotopic labeling (e.g., deuterated cyclopentyl groups) aid in mechanistic studies of this compound metabolism?
- Methodological Answer : Synthesize deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d4 ) to track metabolic pathways via LC-MS/MS. Use kinetic isotope effect (KIE) studies to identify rate-determining steps in enzymatic or abiotic degradation. Compare fragmentation patterns in HRMS to distinguish labeled vs. unlabeled metabolites .
Q. What experimental designs minimize byproduct formation during this compound synthesis?
- Methodological Answer : Employ DoE (Design of Experiments) to optimize variables:
- Temperature : Lower temperatures (≤50°C) reduce nitro group reduction side reactions.
- Catalyst screening : Test Pd/C, Ni, or Cu catalysts for coupling efficiency.
- Solvent polarity : High-polarity solvents (e.g., DMF) favor cyclopentyl substitution over dimerization. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Q. How does the steric bulk of the cyclopentyl group affect intermolecular interactions in crystal packing?
- Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. Compare with smaller (e.g., methyl) or larger (adamantyl) substituents. Hirshfeld surface analysis (CrystalExplorer software) quantifies interactions (e.g., C–H···O hydrogen bonds from nitro groups). Thermal analysis (DSC/TGA) correlates packing density with melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
